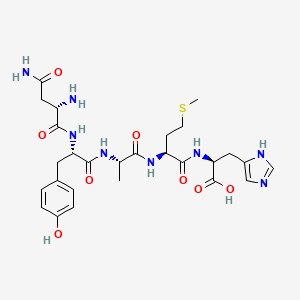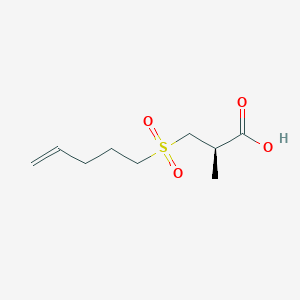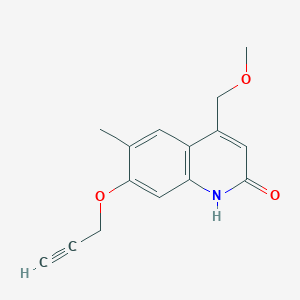![molecular formula C22H21NOS B14213700 N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide CAS No. 823801-90-7](/img/structure/B14213700.png)
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a propylsulfanyl group attached to the phenyl ring. Its molecular formula is C19H19NOS, and it has a molecular weight of 309.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide typically involves the reaction of 2-(propylsulfanyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzamide: Lacks the propylsulfanyl group, making it less versatile in certain chemical reactions.
N-(4-Nitrophenyl)benzamide: Contains a nitro group, which can be reduced to an amine, offering different reactivity.
N-(4-Methoxyphenyl)benzamide: Contains a methoxy group, which can undergo different substitution reactions compared to the propylsulfanyl group.
Uniqueness
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
823801-90-7 |
|---|---|
Fórmula molecular |
C22H21NOS |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-phenyl-N-(2-propylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C22H21NOS/c1-2-17-25-21-16-10-9-15-20(21)23(19-13-7-4-8-14-19)22(24)18-11-5-3-6-12-18/h3-16H,2,17H2,1H3 |
Clave InChI |
MAFTZSDTSKDBDK-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)

![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
